molecular formula C17H14N2O5S B2354410 N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 2034564-89-9

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

Cat. No. B2354410
CAS RN: 2034564-89-9
M. Wt: 358.37
InChI Key: RXXODMSDUCHXGP-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a chemical compound that is structurally related to zonisamide . Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures .


Synthesis Analysis

The synthesis of compounds related to “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” has been reported in several studies . For example, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione was synthesized and screened for their protective effects against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .


Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is similar to that of zonisamide . Zonisamide contains a benzo[d]isoxazole ring and a sulfonamide group, which are also present in the structure of “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide”.

Scientific Research Applications

Anticancer Agents

This compound has been used in the development of mitochondria-targeted iridium complexes for anticancer studies . These complexes have shown high anticancer activity, induced mitochondrial depolarization, elevated intracellular reactive oxygen species (ROS) levels, restrained thioredoxin reductase (TrxR) activity, and inhibited the formation of tumor cell colonies and angiogenesis .

Mitochondrial Immobilization

The compound has been used in the development of brominated cyclometalated iridium(iii) complexes for mitochondrial immobilization . These complexes mainly localized in the mitochondria and could be fixed on the mitochondria through a nucleophilic reaction with reactive mitochondrial proteins .

Renewable Polymers

Furan-based polymers, which can be derived from this compound, are renewable alternatives for traditional fossil-based polymers . They carry enormous potential for improved sustainability .

UV Resistance

Polyesters derived from this compound are relatively labile when exposed to UV light . This property could be useful in the development of materials that need to degrade under certain conditions .

Cross-linking

Exposure to UV light or simple oven-aging in air can cause covalent cross-linking in polyesters derived from this compound . This property could be useful in the development of materials with specific mechanical properties .

Aging-Induced Crystallization

In the more easily crystallizable samples derived from this compound, aging-induced crystallization played an important role in the final physical properties .

Future Directions

The future directions for research on “N-([2,2’-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Given its structural similarity to zonisamide, it may also be of interest to explore its potential as an anticonvulsant .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-25(21,11-14-13-4-1-2-5-15(13)24-19-14)18-10-12-7-8-17(23-12)16-6-3-9-22-16/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXODMSDUCHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

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